molecular formula C18H27N3O4S B5317416 2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide

2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide

Katalognummer B5317416
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: NMFILESMUAQYKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide, commonly known as E-4031, is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr). This compound has been widely used as a pharmacological tool in the study of cardiac electrophysiology and arrhythmias.

Wirkmechanismus

E-4031 selectively blocks the rapid component of the delayed rectifier potassium current (2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide) by binding to the channel pore. This leads to a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. E-4031 has no effect on other ion channels or on the resting membrane potential of cardiac cells.
Biochemical and Physiological Effects:
E-4031 has been shown to cause a dose-dependent prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. This compound has been used to study the mechanisms of drug-induced arrhythmias and to develop new anti-arrhythmic drugs. E-4031 has also been shown to have anti-inflammatory effects in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

E-4031 is a potent and selective blocker of the 2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide current, which makes it a valuable tool for studying the mechanisms of drug-induced arrhythmias and developing new anti-arrhythmic drugs. However, it has some limitations in lab experiments. E-4031 has a narrow therapeutic window, and high doses can cause severe arrhythmias. It also has a short half-life, which makes it difficult to maintain a stable concentration in vitro and in vivo.

Zukünftige Richtungen

There are several future directions for the study of E-4031. One direction is to develop new compounds that are more potent and selective blockers of the 2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide current. Another direction is to investigate the anti-inflammatory effects of E-4031 in more detail and to explore its potential therapeutic applications in inflammatory diseases. Finally, the development of new methods for delivering E-4031 to specific tissues or cells could open up new avenues for research and therapy.

Synthesemethoden

E-4031 can be synthesized using a multi-step process, starting from 5-amino-2-methylbenzoic acid. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The resulting compound is then reacted with 1-bromo-2-(4-morpholinyl)ethane to form the corresponding amide. The Boc group is then removed, and the resulting amine is reacted with 1-pyrrolidine-sulfonyl chloride to form E-4031.

Wissenschaftliche Forschungsanwendungen

E-4031 has been extensively used as a pharmacological tool in the study of cardiac electrophysiology and arrhythmias. It is a selective blocker of the 2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide current, which is responsible for the repolarization of the cardiac action potential. By blocking this current, E-4031 prolongs the action potential duration and increases the risk of arrhythmias. This compound has been used to study the mechanisms of drug-induced arrhythmias and to develop new anti-arrhythmic drugs.

Eigenschaften

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethyl)-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-15-4-5-16(26(23,24)21-7-2-3-8-21)14-17(15)18(22)19-6-9-20-10-12-25-13-11-20/h4-5,14H,2-3,6-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFILESMUAQYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.